molecular formula C18H15O3P B12463334 2,2'-(Phenylphosphoryl)diphenol CAS No. 112122-94-8

2,2'-(Phenylphosphoryl)diphenol

Cat. No.: B12463334
CAS No.: 112122-94-8
M. Wt: 310.3 g/mol
InChI Key: MXCKINYQRLLOAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-(Phenylphosphoryl)diphenol is an organophosphorus compound characterized by the presence of a phosphoryl group bonded to two phenol groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Phenylphosphoryl)diphenol typically involves the reaction of phenylphosphonic dichloride with phenol under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows: [ \text{C}_6\text{H}_5\text{POCl}_2 + 2 \text{C}_6\text{H}_5\text{OH} \rightarrow \text{C}_6\text{H}_5\text{PO}(\text{C}_6\text{H}_4\text{OH})_2 + 2 \text{HCl} ]

Industrial Production Methods: Industrial production of 2,2’-(Phenylphosphoryl)diphenol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions: 2,2’-(Phenylphosphoryl)diphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Sodium dichromate (Na₂Cr₂O₇), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄)

    Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups

Major Products:

    Oxidation: Quinones

    Reduction: Phenols

    Substitution: Substituted phenols

Mechanism of Action

2,2’-(Phenylphosphoryl)diphenol can be compared with other phenolic compounds and organophosphorus compounds:

Comparison with Similar Compounds

Properties

CAS No.

112122-94-8

Molecular Formula

C18H15O3P

Molecular Weight

310.3 g/mol

IUPAC Name

2-[(2-hydroxyphenyl)-phenylphosphoryl]phenol

InChI

InChI=1S/C18H15O3P/c19-15-10-4-6-12-17(15)22(21,14-8-2-1-3-9-14)18-13-7-5-11-16(18)20/h1-13,19-20H

InChI Key

MXCKINYQRLLOAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2O)C3=CC=CC=C3O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.